Isoflavone

概述

描述

异黄酮是一类天然存在的与黄酮类化合物相关的有机化合物。它们主要存在于大豆和其他豆类植物中。异黄酮以其植物雌激素特性而闻名,这意味着它们可以在哺乳动物中发挥类似雌激素的作用。 最常见的异黄酮包括染料木黄酮、大豆黄酮和黄豆苷 .

准备方法

合成路线和反应条件: 异黄酮可以通过各种化学反应合成。一种常见的方法涉及 2’-羟基查尔酮的环化。 该反应通常需要酸性或碱性条件,并且可以通过路易斯酸(如氯化铝)催化 .

工业生产方法: 在工业上,异黄酮通常从大豆中提取。 提取过程涉及多个步骤,包括研磨大豆、用乙醇或甲醇等溶剂提取,以及使用色谱技术纯化异黄酮 .

化学反应分析

Glycosylation and Malonylation

- Glycosylation In soybeans, isoflavones are converted to 7-O-β-glucosides by a glucosyltransferase and then to their 6"-O-malonates by a malonyl transferase . This form is how they are primarily stored in vacuoles within the plant .

- Processing Effects Food processing methods affect the chemistry of isoflavones. Fermentation generally removes the glucosidic group, releasing the isoflavone aglucone . Boiling soybeans in water, such as when making soymilk, hydrolyzes the malonyl group, resulting in simple β-glucosides . Dry heating processes like extrusion or toasting decarboxylate the malonyl group, forming 6"-O-acetyl-7-O derivatives .

Metabolism of Isoflavones in Humans

- Hydrolysis this compound glycosides must be hydrolyzed to the aglycone form for absorption in the small intestine . This hydrolysis is facilitated by glucosidases produced by the intestinal mucosa and microbiota . The enzyme lactase-phlorizin hydrolase (LPH) also plays a role in deglycosylating phenolic compounds in the intestinal lumen .

- Absorption Aglycones enter epithelial cells via passive diffusion . Some glycosylated isoflavones can directly enter epithelial cells via the sodium-dependent glucose transporter 1 (SGLT1), where they are hydrolyzed by cytosolic glucosidases .

- Phase II Metabolism After absorption, genistein and daidzein undergo phase II xenobiotic metabolism, including glucuronidation and sulfation, primarily at the 4' and/or 7' positions on the this compound ring . These metabolites appear in plasma and can enter enterohepatic circulation .

- Colonic Metabolism Unabsorbed isoflavones reach the colon, where they are metabolized by colonic microbiota . Daidzein is converted into dihydrodaidzein, a precursor to equol and O-demethylangolensin (O-DMA) . Genistein and glycitein are transformed into dihydrogenistein and dihydroglycitein before further metabolism .

Chemical Modifications and Reactions

- Nitration Isoflavones can undergo nitration by peroxynitrite (ONOO-), which is formed from the reaction of nitric oxide and superoxide . This modification can reduce their affinity to estrogen receptors ERα and ERβ .

- Antioxidant Activity Isoflavones and this compound glycosides exhibit antioxidant properties due to their radical-scavenging capacity . The ring B system of isoflavones is considered an active center in facilitating antioxidant reactions, primarily through hydrogen atom transfer (HAT) .

Factors Affecting this compound Content

- Environmental Factors Accumulation of isoflavones can be affected by various environmental factors .

- Processing and Cooking Cooking and processing methods also influence this compound content in soy foods .

Isoflavones undergo a complex series of chemical reactions that influence their bioavailability, metabolism, and bioactivity . These reactions range from biosynthesis and glycosylation in plants to hydrolysis and metabolism by the gut microbiota in humans . Genetic and environmental factors further modulate the this compound content and composition in various foods . Understanding these chemical reactions is crucial for optimizing the potential health benefits of isoflavones .

科学研究应用

Hormonal Health and Menopause Management

Isoflavones have been widely studied for their role in alleviating menopausal symptoms. They serve as a natural alternative to hormone replacement therapy, particularly for women experiencing hot flashes and other menopausal symptoms.

- Efficacy in Reducing Hot Flashes : A systematic review indicated that isoflavones significantly reduce the frequency and severity of hot flashes. For instance, a study involving 51 postmenopausal women showed a 57% reduction in these symptoms with isoflavone supplementation .

- Bone Health : Isoflavones have been shown to positively impact bone mineral density, particularly in postmenopausal women. Meta-analyses suggest that soy isoflavones can moderate bone resorption and improve bone density at key sites like the lumbar spine and femoral neck .

Cancer Prevention

Isoflavones exhibit chemoprotective properties, particularly against hormone-related cancers such as breast and prostate cancer.

- Breast Cancer : Research indicates that higher intake of soy isoflavones is associated with a reduced risk of breast cancer recurrence among survivors treated with tamoxifen. Notably, women consuming higher amounts of daidzein experienced a 60% lower recurrence rate compared to those with lower intake .

- Prostate Cancer : Isoflavones may inhibit the proliferation of prostate cancer cells. Studies have demonstrated their ability to bind weakly to estrogen receptors, potentially blocking the growth of estrogen-dependent tumors .

Cardiovascular Health

Isoflavones contribute to cardiovascular health by improving lipid profiles and reducing arterial stiffness.

- Cholesterol Management : A meta-analysis found that diets rich in soy protein (high in isoflavones) led to significant reductions in total cholesterol and low-density lipoprotein cholesterol levels compared to animal protein diets .

- Vascular Function : this compound supplementation has been linked to improved endothelial function, which is critical for cardiovascular health. For example, a study highlighted that soy this compound supplementation improved flow-mediated dilation in individuals with cardiovascular risk factors .

Osteoporosis Prevention

The role of isoflavones in preventing osteoporosis has garnered attention due to their estrogen-like effects.

- Bone Density Improvement : Isoflavones have been shown to enhance bone cell proliferation and reduce bone loss associated with aging and menopause. Studies indicate that regular intake can lead to significant improvements in bone density metrics .

Nutraceuticals and Functional Foods

Isoflavones are increasingly incorporated into functional foods and dietary supplements due to their health benefits.

- Market Trends : The growing interest in plant-based diets has led to an increase in products containing isoflavones, such as fortified beverages and dietary supplements aimed at promoting women's health and overall wellness .

- Safety Profile : Isoflavones are generally recognized as safe for consumption, making them an attractive option for those seeking natural health solutions .

Data Summary

Case Studies

- Menopausal Women Study : A clinical trial involving 200 postmenopausal women demonstrated that those taking daily this compound supplements experienced a significant decrease in both the frequency and severity of hot flashes compared to placebo groups over six months .

- Breast Cancer Survivors : In a cohort study following 1,954 breast cancer survivors over six years, higher intakes of daidzein were correlated with a notable decrease in cancer recurrence rates among those not receiving tamoxifen therapy .

- Cardiovascular Risk Assessment : A randomized controlled trial assessed the impact of soy this compound supplementation on arterial stiffness among individuals at high cardiovascular risk, revealing significant improvements after 12 weeks of supplementation .

作用机制

异黄酮主要通过其与雌激素受体的相互作用发挥作用。它们可以与雌激素受体α和雌激素受体β结合,模拟雌激素的作用。 这种相互作用可以导致各种生物学效应,包括基因表达的调节和癌细胞增殖的抑制 .

相似化合物的比较

异黄酮类似于其他植物雌激素,如木酚素和香豆素。 异黄酮以其对雌激素受体β的强亲和力而独树一帜,这使得它们在发挥雌激素作用方面特别有效。类似的化合物包括:

木酚素: 存在于亚麻籽和其他种子中。

香豆素: 存在于苜蓿和三叶草中.

生物活性

Isoflavones are a class of phytoestrogens primarily found in soybeans and other legumes, known for their structural similarity to the hormone estrogen. The most studied isoflavones include genistein , daidzein , and glycitein . This article provides a comprehensive overview of the biological activities of isoflavones, including their mechanisms of action, health benefits, and relevant research findings.

Isoflavones exert their biological effects mainly through interaction with estrogen receptors (ERs). They can bind to both ER-alpha and ER-beta, mimicking estrogen's action and influencing various physiological processes. Their activity can be categorized into:

- Estrogenic Activity : Isoflavones can activate estrogen receptors, leading to estrogen-like effects in target tissues. This is particularly significant in hormone-dependent conditions such as breast cancer and menopausal symptoms.

- Antioxidant Properties : Isoflavones exhibit antioxidant activity, which helps in reducing oxidative stress and inflammation.

- Anti-inflammatory Effects : They can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Health Benefits

The consumption of isoflavones has been linked to numerous health benefits, which include:

- Cancer Prevention : Clinical studies suggest that isoflavones may reduce the risk of breast and prostate cancers through their estrogenic activity and ability to inhibit cancer cell proliferation.

- Cardiovascular Health : Isoflavone intake has been associated with improved lipid profiles and reduced risk factors for cardiovascular diseases.

- Bone Health : They may help in preventing osteoporosis by promoting bone density.

Bioavailability and Pharmacokinetics

The bioavailability of isoflavones is influenced by their chemical form. Isoflavones exist predominantly as glycosides (conjugated forms) in food sources, which are less bioavailable than their aglycone (free) forms. The transformation from glycosides to aglycones occurs primarily in the gut via microbial metabolism. Factors affecting bioavailability include:

- Dietary Sources : Soy products are rich in isoflavones, but processing methods can alter their bioavailability.

- Microbial Metabolism : The gut microbiota plays a crucial role in converting glycosides to aglycones, enhancing their biological activity.

Table 1: Summary of Biological Activities of Isoflavones

| This compound | Estrogenic Activity | Antioxidant Activity | Anti-inflammatory Activity | Cancer Prevention |

|---|---|---|---|---|

| Genistein | High | Moderate | High | Yes |

| Daidzein | Moderate | Moderate | Moderate | Yes |

| Glycitein | Low | High | Moderate | Potential |

Case Studies

- Breast Cancer Prevention : A randomized clinical trial demonstrated that women consuming soy this compound-rich diets showed a significant reduction in serum estradiol levels, correlating with decreased breast cancer risk .

- Cardiovascular Health : In a cohort study involving postmenopausal women, those with higher dietary this compound intake exhibited lower levels of LDL cholesterol and inflammatory markers compared to those with lower intake .

- Osteoporosis Management : A meta-analysis indicated that this compound supplementation improved bone mineral density in postmenopausal women, highlighting its potential as a preventive measure against osteoporosis .

属性

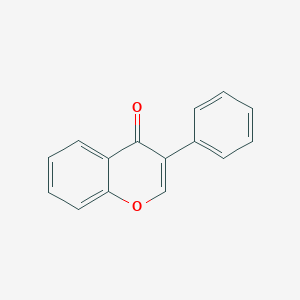

IUPAC Name |

3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMNOOKGLZYEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205986 | |

| Record name | Isoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Isoflavones are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions, as they are structurally similar to mammalian 17β-estradiol. They may bind to both α and β isoforms of estrogen receptor (ER), but with binding affinities to ERβ approximately 20 times higher than that to ERα. The role of isoflavones on estrogen-dependent cancer has been studied, since they may mediate antiestrogenic actions by blocking the binding of endogenous estrogens and their receptor signalling. In cell culture, [DB01645] inhibited the proliferation of MDA-MB-231 human breast cancer cells, probably by arresting the cell cycle progression at the G2–M transition. In addition, genistein was shown to induce apoptosis, modify eicosanoid metabolism, and inhibit angiogenesis. There is an evidence that soy isoflavones may act on androgen receptors to inhibit tyrosine kinase activity, thereby blocking the growth and proliferation of cancer cells. Isoflavones may not significantly contribute to the hypolipidemic effects of soy protein, but may exert coronary benefits by improving endothelial function; in clinical trials of postmenopausal women, isoflavones improved flow-mediated dilation in women with impaired endothelial function. Some observational data suggests that isoflavones improve endothelial function by increasing the number of circulating endothelial progenitor cells, which replace damaged endothelial cells. Isoflavone may modulate the key transcription factors involved in the regulation of lipid metabolism by acting on the peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which are receptors that regulate the transcription of genes involved in lipid and glucose homeostasis and lipid metabolism. Multiple biological actions of isoflavones, such as favorable effect on the blood lipid profile and inhibition of LDL cholesterol oxidation, may lead to cardio protective effects. [DB01645] has been shown to have antioxidant properties on hydrogen peroxide production _in vitro_ and blocks the formation of oxygen free radicals. Studies also suggest that at micromolar concentrations, genistein increases glucose-stimulated insulin secretion in cell lines and mouse pancreatic islets via a cAMP-dependent protein kinase mechanism. Based on the findings of experimental studies, genistein may exert a positive effect on bone formation by decreasing osteoclastic resorption factor, such as collagen C-telopeptide, and increasing osteoblastic formation markers, such as bone-alkaline phosphatase. _In vitro_, it antagonized the catabolic effects of parathyroid hormone (PTH) in osteoblasts by reversing the PTH-induced increase in soluble receptor activator of nuclear factor-xB ligand and decrease in osteoprotegerin expression. | |

| Record name | Isoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

574-12-9 | |

| Record name | Isoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVO2KUW8H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of isoflavones?

A1: Isoflavones exert their effects primarily through interaction with estrogen receptors (ERs), specifically ER-β. [, , , , ] While isoflavones exhibit a weaker binding affinity compared to estradiol, they can modulate ER activity and influence downstream signaling pathways. [, , ]

Q2: How does the interaction of isoflavones with ER-β differ from their interaction with ER-α?

A2: Isoflavones demonstrate a higher affinity for ER-β compared to ER-α. [, , ] Furthermore, while they act as agonists at ER-β, they can act as antagonists at ER-α, depending on the specific isoflavone and tissue context. [, , ] This differential binding and activation pattern contributes to the diverse biological effects of isoflavones.

Q3: What are some downstream effects of this compound interaction with ER-β?

A3: Activation of ER-β by isoflavones can influence various cellular processes, including:

- Inhibition of Cancer Cell Proliferation: Studies have shown that isoflavones can decrease the expression of proliferating cell nuclear antigen (PCNA), extracellular signal-regulated kinase (ERK)-1/2, AKT, and nuclear factor (NF)-κB in certain cancer cell lines. []

- Cell Cycle Arrest: Isoflavones have been observed to induce G2/M cell cycle arrest in some cancer cells, potentially by inhibiting cyclin-dependent kinase (CDK)-4 and upregulating the cell cycle inhibitor p21cip1. []

- Anti-Inflammatory Effects: Isoflavones may contribute to anti-inflammatory effects by modulating the expression of inflammatory cytokines like TNF-α and IL-6. []

Q4: What are the major isoflavones found in soybeans and other legumes?

A4: The most abundant isoflavones in soybeans are genistein, daidzein, and glycitein, along with their corresponding glycosidic conjugates. [, , , , ]

Q5: What are the chemical structures of genistein, daidzein, and glycitein?

A5:

Q6: How does heat treatment affect the this compound profile of soy products?

A6: Heat treatment can alter the this compound profile by converting malonyl-glucosides to acetyl-glucosides and β-glucosides. [, ] For example, autoclaving soy milk can significantly decrease malonyl forms while increasing β-glucosides. [] Extended autoclaving can also lead to a loss of total isoflavones. []

Q7: Does germination affect this compound content and profile?

A7: Germination can influence the this compound profile, generally increasing the proportion of aglycone forms. [] For example, germination of soybeans for 7 days significantly increased the concentration of aglycone isoflavones in soy milk. []

Q8: What factors influence the bioavailability of isoflavones?

A8: The bioavailability of isoflavones is influenced by various factors, including:

- Chemical Form: Aglycone forms of isoflavones generally exhibit higher bioavailability than their glycosidic counterparts. [, , , ]

- Gut Microbiota: The composition and activity of the gut microbiota significantly influence this compound metabolism and absorption. [, , ] Individuals with specific bacterial species may exhibit different this compound disappearance phenotypes, impacting their bioavailability. []

- Food Matrix: The food matrix in which isoflavones are consumed can affect their release and absorption. [] For instance, fermentation of soy products can increase aglycone content, potentially enhancing bioavailability. []

Q9: What are some potential health benefits associated with this compound consumption?

A9: Epidemiological studies and some clinical trials suggest that isoflavones may contribute to:

- Bone Health: Isoflavones may help maintain bone mineral density, particularly in postmenopausal women experiencing estrogen deficiency. [, ]

- Cardiovascular Health: Some studies suggest that this compound intake may improve lipid profiles and reduce the risk of cardiovascular disease. [, ]

Q10: Are there any concerns regarding the safety of this compound consumption?

A10: While isoflavones are generally considered safe for human consumption, some individuals may experience mild side effects, such as digestive discomfort. [, ] Long-term, high-dose consumption of isoflavones warrants further investigation to fully assess potential risks and benefits.

Q11: What analytical methods are commonly used to quantify isoflavones in food and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS), is widely employed for this compound quantification. [, , , , ] These methods allow for the separation and quantification of individual this compound compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。